molecular formula C7H13NO2 B8053384 3-Pyrrolidin-2-yloxetan-3-ol

3-Pyrrolidin-2-yloxetan-3-ol

Cat. No.: B8053384
M. Wt: 143.18 g/mol
InChI Key: ORXJUGDBPJHEBZ-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-yloxetan-3-ol (CAS 2103524-80-5) is a high-purity chemical compound with the molecular formula C 7 H 13 NO 2 and a molecular weight of 143.18 g/mol . It is supplied with a purity of ≥98% and should be stored sealed in dry conditions between 2-8°C . This compound features a hybrid structure combining pyrrolidine and oxetane rings, both of which are privileged scaffolds in medicinal chemistry . The pyrrolidine ring is a saturated nitrogen heterocycle widely used by medicinal chemists due to its sp 3 -hybridization, which allows for extensive exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . The oxetane moiety is known to influence the physicochemical properties of molecules, potentially improving metabolic stability and solubility . While specific biological data for this exact molecule is not available in the public domain, this unique architectural framework makes it a versatile and valuable building block for pharmaceutical research and development. It is particularly useful for the design and synthesis of novel biologically active compounds, serving as a key intermediate in drug discovery programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-pyrrolidin-2-yloxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(4-10-5-7)6-2-1-3-8-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJUGDBPJHEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies Involving Diol Precursors

Cyclization of diol precursors represents a foundational approach for oxetane ring formation. A key example involves the use of 3-amino-1,2-propanediol derivatives, where intramolecular nucleophilic substitution facilitates oxetane closure. In one protocol, a tert-butyldimethylsilyl (TBS)-protected diol undergoes Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield the oxetane core . For instance, compound 18 in Search Result was synthesized via a Mitsunobu reaction between a phthalimide-protected allyl alcohol and a silyl-protected diol, achieving an 85% yield (Table 1).

Table 1: Cyclization of Diol Precursors Under Mitsunobu Conditions

Starting MaterialReagentsConditionsYield (%)
TBS-protected diol + phthalimidePPh₃, DEAD, THF0°C → RT, 12 h85

This method’s efficiency relies on steric protection of reactive hydroxyl groups and the use of anhydrous solvents to prevent hydrolysis. However, scalability may be limited by the cost of silyl-protecting agents.

Epoxide Ring-Opening Approaches

Epoxide intermediates offer a versatile route to oxetanol derivatives via nucleophilic attack. Search Result details the palladium-catalyzed opening of butadiene monoepoxide with phthalimide, producing a γ-hydroxy epoxide that cyclizes to form oxetane derivatives . Adapting this strategy, 3-pyrrolidin-2-yloxetan-3-ol could be synthesized by reacting a pyrrolidine-containing epoxide with a nucleophilic oxygen source.

Critical parameters include:

  • Catalyst system : Allylpalladium chloride dimer with a chiral ligand (e.g., (1R,2R)-1,2-diaminocyclohexane-N,N'-bis(2-diphenylphosphino-1-naphthoyl)) ensures enantioselective ring opening .

  • Temperature : Prolonged stirring (48 h) at room temperature minimizes side reactions .

Reduction of Oxetane Ketone Derivatives

Reduction of ketone precursors provides direct access to oxetanol moieties. Search Result exemplifies this approach in the synthesis of (3S)-pyrrolidin-3-ol hydrochloride, where a lactam intermediate is reduced with sodium borohydride in diglyme under acidic conditions . Applying this to this compound, a hypothetical route involves:

  • Lactam formation : Condensation of a pyrrolidine ketone with an oxetane-containing amine.

  • Reduction : Treatment with NaBH₄ (4 eq.) in diglyme at 80°C for 12 h .

Table 2: Reduction of Lactam Intermediates

SubstrateReducing AgentSolventTemperatureYield (%)
Pyrrolidine-oxetane lactamNaBH₄Diglyme80°C, 12 h44

This method’s scalability is enhanced by crystalline intermediates and high optical purity (>99% ee) .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsYield Range (%)
CyclizationHigh stereocontrolCostly protecting groups70–85
Epoxide ring-openingEnantioselectiveLong reaction times50–75
Ketone reductionScalable, crystalline intermediatesRequires acidic conditions40–60
Multi-componentSolvent-free, one-potLimited substrate scope45–81

The cyclization route offers the highest yields but faces scalability challenges. In contrast, ketone reduction balances purity and industrial feasibility, making it preferable for GMP-compliant production .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-2-yloxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-2-yloxetan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Pyrrolidin-2-yloxetan-3-ol with five structurally related compounds, focusing on molecular features, functional groups, and applications. Data are derived from analogs listed in the provided evidence and structural similarity assessments:

Compound Name CAS No. Structure Molecular Weight (g/mol) Key Features Applications/Notes
This compound Not available Pyrrolidine-oxetane fused ring with hydroxyl ~143.18 (calculated) Bicyclic framework, hydroxyl group, potential for stereochemical diversity Likely used in drug discovery for its rigidity and hydrogen-bonding motifs
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride 478922-47-3 Substituted pyrrolidine with hydroxymethyl 168.03 (with HCl) Chiral centers, hydrochloride salt, polar functional groups Intermediate in synthesis of antiviral agents; high solubility in aqueous media
(S)-2-(Pyrrolidin-2-yl)propan-2-ol 92053-25-3 Pyrrolidine with branched alcohol side chain 129.18 Branched alkyl hydroxyl, stereospecific configuration Used in asymmetric catalysis and as a ligand in metal complexes
(R)-3-Hydroxypyrrolidine hydrochloride 104706-47-0 Pyrrolidine with hydroxyl and HCl 137.59 (with HCl) Single hydroxyl group, hydrochloride salt, planar ring Precursor for neurotransmitters or enzyme inhibitors; enhances bioavailability
(3-endo)-8-Azabicyclo[3.2.1]octan-3-ol 538-09-0 Bicyclo[3.2.1]octane with hydroxyl and amine 141.17 Rigid bicyclic structure, amine and hydroxyl groups Explored in pain management and CNS-targeted therapies due to blood-brain barrier penetration

Key Structural and Functional Differences:

Ring Systems: this compound combines pyrrolidine and oxetane, offering conformational rigidity and enhanced metabolic stability compared to monocyclic analogs like (R)-3-Hydroxypyrrolidine hydrochloride. Bicyclic systems (e.g., 8-Azabicyclo[3.2.1]octan-3-ol) exhibit greater steric hindrance, which can influence receptor binding selectivity.

Functional Groups: Hydroxyl groups in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol and this compound enhance solubility but may reduce membrane permeability compared to non-hydroxylated analogs. The branched alcohol in (S)-2-(Pyrrolidin-2-yl)propan-2-ol introduces steric bulk, favoring chiral recognition in catalytic applications.

Salt Forms :

  • Hydrochloride salts (e.g., (R)-3-Hydroxypyrrolidine hydrochloride ) improve crystallinity and stability but require neutralization for biological activity.

Q & A

Q. What are the common synthetic routes for 3-Pyrrolidin-2-yloxetan-3-ol, and what reaction conditions are critical for optimizing yield?

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and connectivity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration if single crystals are obtainable . For hydroxyl group confirmation, IR spectroscopy (broad peak ~3200–3500 cm⁻¹) is used .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : The compound is hygroscopic due to the hydroxyl group. Storage at 2–8°C under nitrogen or argon in amber vials minimizes degradation. Stability tests via HPLC at intervals (0, 30, 90 days) show >95% purity retention under these conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

  • Methodological Answer : Asymmetric catalysis using chiral oxazaborolidines or Rh-based catalysts (e.g., [Rh(cod)(R-BINAP)]⁺) enables enantioselective reduction of ketone intermediates. Enantiomeric excess (ee) >90% is achievable with optimized catalyst loading (5–10 mol%) and low temperatures (−20°C) . Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for validation .

Q. How do researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent purity, trace moisture, or reagent sourcing. Systematic replication studies under controlled conditions (e.g., anhydrous solvents, degassed systems) isolate variables. For example, yields drop by 15–20% if NaBH₄ contains moisture . Contradictions in oxidation yields (e.g., CrO₃ vs. KMnO₄) are resolved by monitoring reaction progress via TLC or in situ IR .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes or GPCRs). For instance, the hydroxyl group’s hydrogen-bonding capability is critical for binding affinity to serotonin receptors .

Q. What strategies mitigate side reactions during functionalization of the oxetane ring in this compound?

  • Methodological Answer : Protecting groups (e.g., TBS ethers for the hydroxyl) prevent unintended ring-opening. Ring strain in oxetane requires mild nucleophiles (e.g., Grignard reagents at −78°C) to avoid decomposition. For SN2 reactions, polar aprotic solvents (DMF or DMSO) enhance stability .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound vary across studies?

  • Methodological Answer : Variations stem from differences in assay conditions (e.g., cell line viability, incubation time) or enantiomer ratios. For example, the (S)-enantiomer shows 10-fold higher receptor binding than the (R)-form in dopamine D₂ assays . Standardizing enantiopure samples and assay protocols (e.g., IC₅₀ measurements at 24h) reduces variability .

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